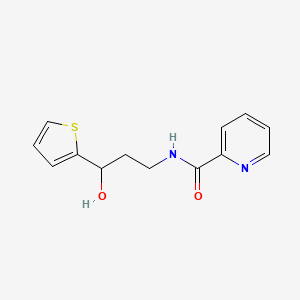
1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, also known as FPP, is a chemical compound that has been widely studied for its potential applications in scientific research. FPP belongs to the class of chalcones, which are organic compounds that exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
- The molecular structure and spectroscopic properties of various derivatives of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one have been extensively studied. For example, Najiya et al. (2014) focused on a similar derivative, synthesizing it and analyzing its structure using IR and single crystal X-ray diffraction. They also explored its vibrational wavenumbers using HF and DFT methods and performed a detailed analysis of its molecular stability and electronic properties using NBO analysis, HOMO-LUMO transition studies, and MEP analysis (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Synthesis and Crystal Structure
- The synthesis and crystal structure of similar chalcone derivatives have been studied by Salian et al. (2018). They synthesized the compounds using the base-catalyzed Claisen-Schmidt condensation reaction and characterized them through various spectroscopic techniques. The study also involved an analysis of the molecular geometry and intermolecular interactions using Hirshfeld surfaces analysis (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Crystal Growth and Characterization
- The growth and characterization of single crystals of a derivative of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one were studied by Meenatchi et al. (2015). They analyzed its crystal system, structure, and crystallinity using various spectroscopic and diffraction methods. The study also included theoretical calculations to determine its geometric and electronic properties (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Optical Properties
- Chavan and Gop (2016) conducted a study on the refractive indices of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one in different solvent mixtures. They used the data to calculate various parameters such as molar refraction and internal pressure, providing insights into the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).
Electronic and Structural Analysis
- The electronic and structural properties of various chalcone derivatives, including those similar to 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, have been investigated in several studies. For instance, Zaini et al. (2018) synthesized and characterized a new chalcone derivative and performed quantum chemical investigations to explore its structural and spectral properties. The study provided insights into the molecular geometry, chemical shifts, and electronic properties of the compound (Zaini, Arshad, Ibrahim, Che Khalib, & Zainuri, 2018).
Fluorescence and Optical Applications
- Studies on the fluorescence and optical applications of chalcone derivatives have shown significant potential. For example, Zhao et al. (2017) investigated the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives, demonstrating their potential applications in opto-electronic materials (Zhao, Huimin, Sun, Tian, Yang, Liu, Jing, & Wang, 2017).
Propriétés
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTYCIGSOLIIRF-LFYBBSHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

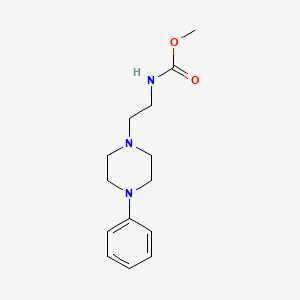
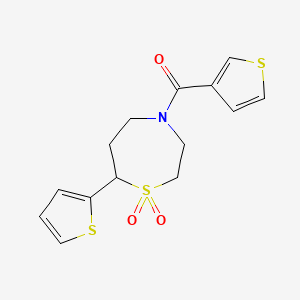
![2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B2381733.png)
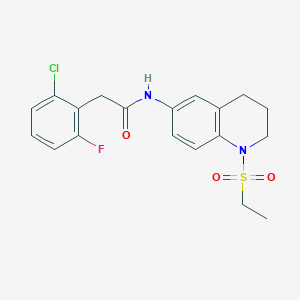
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)
![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)
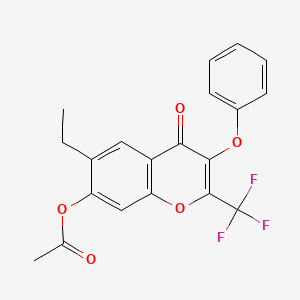
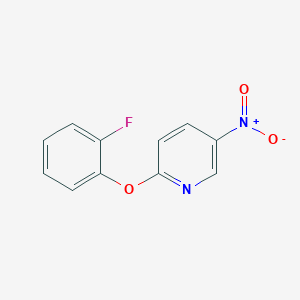
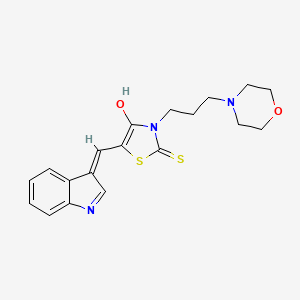
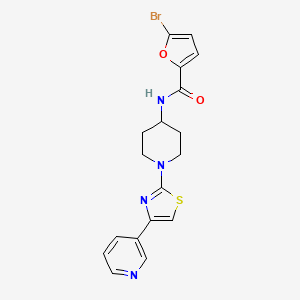
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2381746.png)


